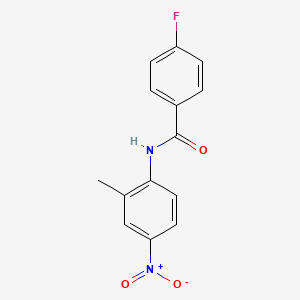![molecular formula C17H25N3O2 B5501946 (1R*,2R*,6S*,7S*)-4-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5501946.png)
(1R*,2R*,6S*,7S*)-4-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions, each tailored to construct the intricate molecular architecture characteristic of these molecules. While specific synthesis details for this compound are scarce, related compounds have been synthesized through methods such as 1,3-dipolar cycloaddition reactions, which allow for the rapid construction of complex systems, like spiro[4.5]decane systems, through regio-, stereo-, and chemoselectively targeted reactions at exocyclic double bonds (Ong & Chien, 1996).
Molecular Structure Analysis
Molecular structure analysis focuses on understanding the 3D arrangement of atoms within a molecule and how this influences its reactivity and properties. For compounds like "(1R*,2R*,6S*,7S*)-4-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane", X-ray crystallography and NMR studies play crucial roles. For instance, compounds with similar backbones have their molecular structures elucidated through these techniques, revealing the spatial arrangement of atoms and the stereochemistry critical to their chemical behavior (Galina et al., 2013).
Scientific Research Applications
Coordination Chemistry
Research involving nitrogenous organic ligands, such as the complex structures related to "(1R*,2R*,6S*,7S*)-4-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane," often focuses on coordination chemistry. For instance, the study by Jaźwiński and Kamieński (2007) explored the adducts of rhodium(II) tetraacetate with various nitrogenous organic ligands, including 1,3,5,7-tetraazatricyclo[3,3,1,1(3,7)]decane, through natural abundance (13)C and (15)N CPMAS nuclear magnetic resonance (NMR) spectroscopy. This research contributes to understanding the coordination behavior of complex ligands with metal centers, which is crucial for developing novel catalysts and materials in inorganic chemistry (Jaźwiński & Kamieński, 2007).
Catalysis
The synthesis and modification of nitrogen-containing heterocycles are also of interest, as seen in the work by García-Fernández et al. (2009), who described the modification of 1,3,5-triaza-7-phosphatricyclo[3.3.1.1(3,7)]decane (PTA) ligands coordinated to ruthenium(II). This research highlights the potential for these complex ligands in catalysis, particularly in facilitating reactions or enhancing selectivity and efficiency in chemical transformations (García-Fernández et al., 2009).
Applications in Supramolecular Chemistry
Supramolecular Interactions
Studies on supramolecular interactions often investigate compounds with complex nitrogenous frameworks, akin to the one mentioned. For example, Avasthi et al. (2009) studied the arene interactions in flexible pyrazolo[3,4-d]pyrimidine core-based symmetrical models, providing insight into how substituents can influence molecular stacking and supramolecular assembly. This type of research is fundamental for designing molecular systems with specific properties, such as molecular recognition, self-assembly, and sensor applications (Avasthi et al., 2009).
Applications in Organic Synthesis
Synthetic Methodology
The development of synthetic methodologies often involves compounds with complex cyclic structures. For instance, Fort et al. (2014) presented a photochemical approach to produce conformationally restricted bis-pyrrolidines from starting materials that include complex nitrogen-containing cycles. Such studies are crucial for advancing synthetic organic chemistry, offering new routes to complex molecules that can serve as pharmaceuticals, agrochemicals, or materials (Fort et al., 2014).
properties
IUPAC Name |
1-[(3aR,4R,7S,7aS)-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindol-2-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-10-12(11(2)19(3)18-10)4-7-17(21)20-8-13-14(9-20)16-6-5-15(13)22-16/h13-16H,4-9H2,1-3H3/t13-,14+,15+,16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUQJSCTIRJGOE-SYMSYNOKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCC(=O)N2CC3C4CCC(C3C2)O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)CCC(=O)N2C[C@@H]3[C@H]4CC[C@@H]([C@@H]3C2)O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[3-(2-methoxyphenyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5501872.png)

![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[methyl(2-thienylmethyl)amino]methyl}piperidin-2-one](/img/structure/B5501879.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5501882.png)
![N-{5-[(diethylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5501887.png)
![8-(3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5501891.png)
![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5501897.png)


![N-(3,4-difluorophenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5501917.png)
![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5501920.png)
![N-benzyl-N'-{2-[(4-fluorophenyl)sulfonyl]ethyl}sulfamide](/img/structure/B5501933.png)
![N,N-diethyl-2-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5501942.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-oxo-2-[(1H-1,2,4-triazol-3-ylmethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5501960.png)